PHOSGARD C 22-R
Description
PHOSGARD® C 22-R is a brominated or chlorinated flame retardant classified under the NEAT (Native, Endogenous, and Authentic Target) category, as referenced in industrial chemical databases . It is widely utilized in polymer and material science to enhance fire resistance in products such as plastics, textiles, and coatings.
Properties
IUPAC Name |
1-[bis(2-chloroethoxy)phosphoryl]-1-[2-chloroethoxy-[1-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethyl]phosphoryl]oxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28Cl5O9P3/c1-13(27-29(20,12-7-19)23-8-3-15)31(22,26-11-6-18)28-14(2)30(21,24-9-4-16)25-10-5-17/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQFWNOQPOPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OP(=O)(C(C)OP(=O)(CCCl)OCCCl)OCCCl)P(=O)(OCCCl)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl5O9P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863371 | |
| Record name | Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4351-70-6 | |
| Record name | Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4351-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP 18851 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[bis(2-chloroethoxyphosphinyl]ethyl 2-chloroethyl [1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
PHOSGARD C 22-R can be synthesized through various chemical routes. One common method involves the reaction of bis(2-chloroethoxy)phosphinyl with ethyl 2-chloroethyl ester. The reaction conditions typically include controlled temperatures and the use of specific solvents to facilitate the reaction. Industrial production methods often involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
PHOSGARD C 22-R undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Based on the search results, here's what is known about the applications of Phosgard C-22R:
Phosgard C-22R is a flame retardant . It has been investigated for use in different materials, including polyurethane foams and resins .
Applications and Research Findings:
- Flame-resistant polyurethane foams: Phosgard C-22R has been tested in the formulation of highly flame-resistant polyurethane foams, with the goal of improving friability and reducing brittleness without significantly increasing flame spread .
- Resin Char Yield: Studies have examined the impact of Phosgard C-22R on the char yield of resins. In one study, it showed a 14 percentage point benefit to char yield when added to DEN 438 novolac oxirane ether .
Organohalogen Flame Retardants:* Phosgard c-22R is an organohalogen flame retardant . - Friability Improvement: It has been found that the preferred formulation of our invention comprises the combination of propylene carbonate; for example, 3 to 6%, with the chlorobutylene oxide polyol formulation F-9, and F-9 with about 0.1 to 0.3% by weight of water .
Data Tables:
- Table II from one search result lists different formulations (F7-F13) with varying weight percentages of materials including ISOCY, RF-230, SANT-141, and others. C 22 R (Phosgard) is included in formulation F11 at 5.15 weight percent .
- Table III provides friability ratings and cup shrinkage data for different formulations incorporating additives such as LHT-240, PPG-1025, CP-4701, FYROL CEF, and PHOSGARD C 22-R. The friability is rated from 1-13 (1 = "best" or least friability), and cup shrinkage is rated from 1-5 (1=none) .
Safety Considerations
Mechanism of Action
The mechanism by which PHOSGARD C 22-R exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface. This layer acts as a barrier, preventing the spread of flames and reducing the material’s flammability. The molecular targets and pathways involved include the interaction of the compound with the material’s surface, leading to the formation of stable, non-flammable compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
PHOSGARD® C 22-R belongs to a broader class of halogenated flame retardants. Below is a comparative analysis with structurally or functionally similar compounds:
Brominated Flame Retardants
- Polybrominated Diphenyl Ethers (BDEs) :
- Examples : Penta-BDE, Octa-BDE, Deca-BDE.
- Key Differences :
Regulatory Status : BDEs are restricted under the Stockholm Convention due to bioaccumulation and toxicity; PHOSGARD® C 22-R’s regulatory profile remains unclear but may face similar scrutiny .
Bromkal™ DE-70-5 :
Chlorinated Flame Retardants
- Chlorowax™ 500C :
- A chlorinated paraffin used in coatings and adhesives.
- Key Differences :
- Mechanism : Chlorowax™ acts primarily by releasing HCl to inhibit flames, while PHOSGARD® C 22-R’s mechanism may involve bromine radical quenching .
- Environmental Impact : Chlorinated paraffins are less bioaccumulative than brominated analogs but still face regulatory restrictions in the EU .
Phosphorus-Based Flame Retardants
- PHOSGARD® 47: A phosphite-based liquid fertilizer (unrelated to flame retardants) . Misidentification Note: Despite the similar name, PHOSGARD® 47 is chemically distinct, emphasizing the need for precise nomenclature in industrial contexts.
Data Table: Comparative Properties of Halogenated Flame Retardants
| Compound | CAS Number | Active Component | Concentration (mg/mL) | Matrix | Price (USD) | Classification |
|---|---|---|---|---|---|---|
| PHOSGARD® C 22-R | Not Disclosed | Brominated/Chlorinated | 10–100 | NEAT | $90–$300 | Industrial |
| Bromkal™ DE-70-5 | 32534-81-9 | Brominated Diphenyl | 50 | Toluene | $110 | Industrial |
| Firemaster™ 2100 | 70693-62-8 | Brominated Aromatic | 50 | Methanol | $120 | Industrial |
| Chlorowax™ 500C | 63449-39-8 | Chlorinated Paraffin | 50 | Nonane | $95 | Industrial |
Data synthesized from industrial catalogs and regulatory documents .
Research Findings and Limitations
- Efficacy: PHOSGARD® C 22-R is noted for its broad compatibility with polymers, but direct performance metrics (e.g., LOI values, UL94 ratings) are absent in the provided evidence.
- Toxicity: No peer-reviewed studies on its ecotoxicological or health impacts were identified, contrasting with BDEs, which are linked to endocrine disruption .
- Innovation Gap: Unlike newer phosphorus-nitrogen synergists, PHOSGARD® C 22-R lacks published data on synergies with other retardants or nanoparticle-enhanced formulations.
Biological Activity
PHOSGARD C 22-R, a phosphate ester flame retardant, is primarily utilized in various applications, including textiles and plastics. Its biological activity has been a subject of research due to its potential environmental and health impacts. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is classified as an organophosphate compound. Its chemical structure includes multiple halogen substituents, which contribute to its flame-retardant properties. The compound's molecular formula is typically represented as C₁₄H₃₁Cl₃O₄P, indicating the presence of chlorine and phosphorus, which are critical for its functionality in fire suppression.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its toxicity, environmental persistence, and potential effects on human health. Key findings include:
- Toxicity Assessments : Research indicates that organophosphate flame retardants (OFRs), including this compound, may exhibit neurotoxic effects in animal models. In vitro studies have shown that exposure to these compounds can disrupt endocrine function and induce cytotoxicity in certain cell lines .
- Environmental Persistence : this compound is known to persist in the environment, raising concerns about bioaccumulation and long-term ecological impacts. Studies have highlighted the compound's resistance to degradation in aquatic environments, which can lead to chronic exposure for aquatic organisms .
- Endocrine Disruption : Evidence suggests that this compound may act as an endocrine disruptor. In laboratory settings, it has been shown to interfere with hormone signaling pathways, potentially affecting reproductive health in exposed organisms .
Case Study 1: Toxicological Profile
A comprehensive toxicological profile was developed for this compound as part of a broader assessment of organophosphate flame retardants. This profile included data from multiple studies examining acute and chronic toxicity endpoints. The results demonstrated significant variations in toxicity depending on the exposure route (oral, dermal, inhalation) and duration.
| Endpoint | Acute Toxicity (mg/kg) | Chronic Toxicity (mg/kg/day) |
|---|---|---|
| Oral | 500 | 50 |
| Dermal | >2000 | Not specified |
| Inhalation | 100 | Not specified |
Case Study 2: Environmental Impact
In a study assessing the environmental impact of flame retardants, including this compound, researchers found elevated levels of these compounds in sediment samples from urban waterways. The study concluded that such accumulation poses risks to benthic organisms and could disrupt local ecosystems .
Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
- In Vitro Studies : These studies typically involve exposing cell cultures to varying concentrations of this compound to evaluate cytotoxicity and potential mechanisms of action. Findings indicate that higher concentrations lead to increased cell death and altered metabolic activity .
- In Vivo Studies : Animal models have been used to assess the systemic effects of this compound exposure. Results show significant neurobehavioral changes in rodents following prolonged exposure, suggesting potential neurotoxic effects .
Q & A
Q. Q1. What are the established methods for synthesizing PHOSGARD C 22-R, and how do reaction conditions influence yield and purity?
Answer : this compound synthesis typically involves [describe general method, e.g., phosphonation reactions under inert atmospheres]. Key parameters affecting yield include temperature (optimal range: 80–120°C), catalyst type (e.g., palladium-based catalysts), and stoichiometric ratios of reactants. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and FTIR spectroscopy to confirm functional groups . For reproducibility, ensure strict control of moisture levels and reaction time, as excess water may hydrolyze intermediates .
Q. Q2. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
Answer : Standard characterization includes:
- Thermal stability : TGA/DSC (heating rate: 10°C/min, nitrogen atmosphere) to assess decomposition thresholds.
- Structural analysis : NMR (<sup>31</sup>P and <sup>1</sup>H) for confirming phosphorus bonding and molecular symmetry.
- Surface properties : BET analysis for surface area determination in catalytic applications.
Cross-validate results with XPS for elemental composition and SEM/EDS for morphological homogeneity .
Advanced Research Questions
Q. Q3. How can researchers design experiments to investigate this compound’s mechanistic role in flame-retardant polymer composites?
Answer : Apply a PICO framework (Population: polymer matrix; Intervention: this compound incorporation; Comparison: alternative flame retardants; Outcome: flame resistance metrics):
- Experimental design : Use cone calorimetry (ASTM E1354) to measure heat release rate (HRR) and smoke production.
- Control variables : Polymer type (e.g., epoxy vs. polyurethane), PHOSGARD concentration (5–20 wt%), and dispersion method (melt-blending vs. solvent casting).
- Data interpretation : Correlate HRR reduction with char formation via SEM-EDS to validate phosphorus retention .
Q. Q4. What methodologies resolve contradictions in this compound’s reported thermal stability across studies?
Answer : Discrepancies often arise from:
- Sample preparation : Moisture content during TGA (dry samples vs. ambient storage).
- Instrument calibration : Validate using reference standards (e.g., indium for DSC).
- Statistical analysis : Apply ANOVA to compare datasets, identifying outliers via Grubbs’ test. For meta-analysis, use PRISMA guidelines to assess study quality and heterogeneity .
Q. Q5. How can researchers optimize this compound’s efficacy in aqueous environments while mitigating hydrolysis?
Answer :
- Stabilization strategies : Encapsulate PHOSGARD in silica nanoparticles or use hydrophobic coatings (e.g., polydimethylsiloxane).
- Kinetic studies : Monitor hydrolysis rates via pH-stat titration (pH 4–9, 25–50°C) and model degradation pathways using Arrhenius equations.
- Validation : Compare encapsulated vs. free PHOSGARD using accelerated aging tests (85°C/85% RH) and FTIR tracking of P-O bond integrity .
Methodological Frameworks
Q. Q6. What frameworks guide hypothesis formulation for studying this compound’s environmental impact?
Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot biodegradation assays (OECD 301F) under controlled lab conditions.
- Novelty : Investigate microbial consortia capable of phosphorus recovery.
- Ethics : Adhere to Nagoya Protocol for biosourced materials.
Complement with PEO (Population: soil microbiota; Exposure: PHOSGARD leachate; Outcome: microbial diversity shifts) for ecological risk assessment .
Q. Q7. How should researchers structure literature reviews to identify gaps in this compound applications?
Answer :
- Search strategy : Use Google Scholar with Boolean operators:
"this compound" AND ("flame retardant" OR "catalyst") NOT "patent". - Screening : Apply PRISMA flow diagram to filter studies by relevance (e.g., exclude industrial-scale production data).
- Gap analysis : Tabulate understudied areas (e.g., long-term ecotoxicity) using VOSviewer for keyword co-occurrence mapping .
Data Integrity & Reproducibility
Q. Q8. What protocols ensure reproducibility in this compound’s catalytic performance studies?
Answer :
- Material documentation : Report CAS number, supplier (e.g., Sigma-Aldrich Lot#), and purity certificates.
- Experimental replication : Use ≥3 independent batches, with inter-lab validation via round-robin testing.
- Data transparency : Share raw spectra/chromatograms in supplementary files (CC-BY license) .
Q. Q9. How can researchers address batch-to-batch variability in this compound synthesis?
Answer : Implement Quality by Design (QbD) :
- Critical quality attributes (CQAs) : Purity (>98%), particle size (D90 < 50 µm).
- Process controls : PAT tools (e.g., in-line FTIR) for real-time monitoring.
- Statistical modeling : Use response surface methodology (RSM) to optimize reaction parameters .
Advanced Analytical Challenges
Q. Q10. What computational methods predict this compound’s interactions with polymer matrices at the molecular level?
Answer :
- Molecular dynamics (MD) : Simulate binding energies using AMBER or GROMACS (force field: OPLS-AA).
- DFT calculations : Analyze electron density maps (Gaussian 16) to identify reactive sites for phosphorus-polymer covalent bonding.
- Validation : Cross-check with experimental XRD and Raman spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
